Klyxumine B

Description

Klyxumine B is a biologically active compound isolated from marine organisms, specifically soft corals of the genus Klyxum, such as Klyxum flaccidum and Klyxum simplex . Marine natural products like this compound are often explored for their cytotoxic, anti-inflammatory, or antimicrobial properties, though specific bioactivity data for this compound require further investigation.

Properties

Molecular Formula |

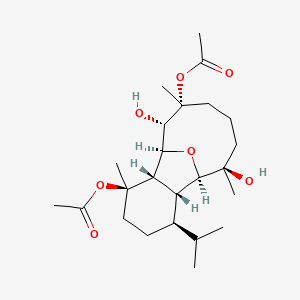

C24H40O7 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

[(1S,2S,3R,6R,7R,8R,9R,13R,14S)-13-acetyloxy-9,14-dihydroxy-3,9,13-trimethyl-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecan-3-yl] acetate |

InChI |

InChI=1S/C24H40O7/c1-13(2)16-9-12-23(6,30-14(3)25)18-17(16)21-22(5,28)10-8-11-24(7,31-15(4)26)20(27)19(18)29-21/h13,16-21,27-28H,8-12H2,1-7H3/t16-,17-,18+,19+,20+,21-,22-,23-,24-/m1/s1 |

InChI Key |

ULRJPFSIVFAPGP-MQBLNODSSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]([C@H]2[C@@H]1[C@@H]3[C@](CCC[C@@]([C@H]([C@H]2O3)O)(C)OC(=O)C)(C)O)(C)OC(=O)C |

Canonical SMILES |

CC(C)C1CCC(C2C1C3C(CCCC(C(C2O3)O)(C)OC(=O)C)(C)O)(C)OC(=O)C |

Synonyms |

klyxumine B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences:

Kitungolide A’s macrolide structure differs significantly from the presumed polyketide or terpenoid backbone of this compound.

Biological Targets :

- This compound’s bioactivity is hypothesized to target cancer cell lines, while Kitungolide A demonstrates broader antifungal applications .

Comparison with Functionally Similar Compounds

Compounds like Kiheisterones (e.g., Kiheisterone A and B) and Kirkpatrickia varialosa -derived metabolites share ecological origins with this compound but differ in chemical class:

Notable Observations:

- Unlike brominated diterpenes from Kirkpatrickia varialosa, this compound lacks halogen atoms, which may limit its antibacterial potency but reduce toxicity .

- Steroidal alkaloids like Kiheisterone A exhibit distinct mechanisms of action due to their nitrogen-rich structures, whereas this compound’s oxygenated terpenoid framework may interact with lipid membranes or enzymatic targets.

Research Findings and Gaps

Structural Elucidation :

- This compound’s exact structure remains unresolved, unlike Klysimplexin A, which has been partially characterized with sulfoxide groups .

Bioactivity Studies :

- While Kitungolide A has documented antifungal IC₅₀ values (e.g., 2.5 µM against Candida albicans), similar quantitative data for this compound are absent .

Q & A

Q. What steps ensure ethical compliance when using this compound in animal or human cell-based studies?

- Methodological Answer : Obtain approval from institutional review boards (IRB) or animal ethics committees. Follow ARRIVE guidelines for reporting in vivo experiments. Use human cell lines with verified provenance (e.g., ATCC) and consent documentation. Include toxicity screens (e.g., hemolysis, genotoxicity) for safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.